molecular formula C11H18ClNO B6144576 2-chloro-N-(cyclohex-1-en-1-yl)-N-propylacetamide CAS No. 21417-17-4

2-chloro-N-(cyclohex-1-en-1-yl)-N-propylacetamide

Cat. No. B6144576
CAS RN: 21417-17-4
M. Wt: 215.72 g/mol
InChI Key: HTLYURVLGGCYSW-UHFFFAOYSA-N
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Description

2-Chloro-N-(cyclohex-1-en-1-yl)-N-propylacetamide (2-Cl-CHPAA) is a chemical compound belonging to the class of heterocyclic amines. It is a cyclic amine with a nitrogen atom in the center of the ring, and two chlorine atoms bonded to the nitrogen. 2-Cl-CHPAA has been used in various scientific research applications, including drug discovery, biochemistry, and pharmacology.

Scientific Research Applications

2-chloro-N-(cyclohex-1-en-1-yl)-N-propylacetamide has been used in various scientific research applications, including drug discovery, biochemistry, and pharmacology. In drug discovery, this compound can be used to synthesize novel compounds with potential therapeutic applications. In biochemistry, this compound can be used to study the interactions between proteins and other molecules. In pharmacology, this compound can be used to study the effects of drugs on the human body.

Mechanism of Action

2-chloro-N-(cyclohex-1-en-1-yl)-N-propylacetamide has been found to act as a reversible inhibitor of enzymes. It binds to the active site of an enzyme and prevents the enzyme from catalyzing its reaction. This inhibition can be reversed by the addition of a competitive inhibitor, such as a competitive substrate, or by the addition of a non-competitive inhibitor, such as a non-competitive inhibitor.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells, and can also inhibit the activity of certain enzymes involved in the metabolism of drugs. In vivo studies have shown that it can inhibit the release of inflammatory mediators, and can also inhibit the activity of certain enzymes involved in the metabolism of drugs.

Advantages and Limitations for Lab Experiments

The use of 2-chloro-N-(cyclohex-1-en-1-yl)-N-propylacetamide in laboratory experiments has several advantages and limitations. One advantage is that it is relatively easy to synthesize and can be used in a variety of experiments. Additionally, it is a relatively non-toxic compound and can be used in experiments involving human subjects. A limitation is that it is not very soluble in water, making it difficult to use in experiments involving water-based solutions.

Future Directions

Future research involving 2-chloro-N-(cyclohex-1-en-1-yl)-N-propylacetamide could focus on the development of novel compounds with potential therapeutic applications. Additionally, further research could be done to explore the biochemical and physiological effects of this compound in more detail. Additionally, research could be done to explore the potential use of this compound in drug delivery systems. Finally, further research could be done to explore the potential use of this compound as a tool for studying the interactions between proteins and other molecules.

Synthesis Methods

2-chloro-N-(cyclohex-1-en-1-yl)-N-propylacetamide is synthesized by a method known as the Mitsunobu reaction. This involves the reaction of an alcohol and an aldehyde, in the presence of a catalyst, to form an oxazoline. This oxazoline is then reacted with a diamine to form a cyclic amine. The final step is the reaction of the cyclic amine with a chlorinating agent to form this compound.

properties

IUPAC Name

2-chloro-N-(cyclohexen-1-yl)-N-propylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18ClNO/c1-2-8-13(11(14)9-12)10-6-4-3-5-7-10/h6H,2-5,7-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTLYURVLGGCYSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C1=CCCCC1)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80406980
Record name 2-chloro-N-cyclohex-1-en-1-yl-N-propylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24831081
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

21417-17-4
Record name 2-chloro-N-cyclohex-1-en-1-yl-N-propylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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